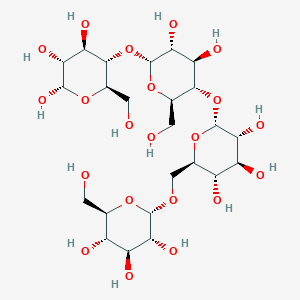

alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp

Overview

Description

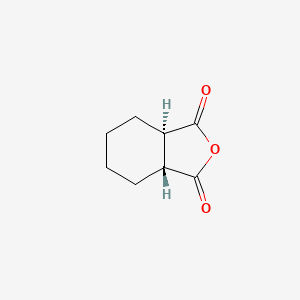

The compound is a type of oligosaccharide, which are carbohydrates that consist of three to ten monosaccharides, or simple sugars . The notation “alpha-D-Glcp” refers to the alpha configuration of D-glucose (Glcp). The numbers in parentheses indicate the positions of the carbon atoms involved in the glycosidic bond between the sugar units .

Synthesis Analysis

The synthesis of such oligosaccharides often involves enzymatic processes . For instance, beta-galactosidase (EC 3.2.1.23) can catalyze the transfer of galactosyl units from lactose to other lactose or intermediate GOS species .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the multiple sugar units and the glycosidic bonds between them. The exact structure would depend on the positions of these bonds, which are indicated by the numbers in the compound’s name .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the breaking or forming of glycosidic bonds. These reactions could be catalyzed by various enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Oligosaccharides in general are known to be soluble in water and have a sweet taste .Scientific Research Applications

Conformational Analysis using NMR and Simulation Techniques

The conformational flexibilities of trisaccharides, including alpha-D-Glcp variants, have been explored using Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD), and hydrodynamics calculations. This research highlights the impact of changing the anomeric configuration on oligosaccharide rigidity and the potential presence of anti-conformations in certain linkages (Dixon et al., 2003).

Synthesis and Applications in Glycolipid-type Antigens

The synthesis of oligosaccharide components of glycolipid-type antigens from Mycobacterium smegmatis, involving alpha-D-Glcp units, has been achieved. This research contributes to understanding the structural composition of glycolipids in various bacterial species (Szurmai et al., 1987).

Effects on Plant Growth

Research on pentasaccharide and heptasaccharide derivatives, including beta-D-Glcp and alpha-D-Glcp units, has shown their ability to stimulate plant growth. This study provides insights into the potential agricultural applications of these oligosaccharides (Liu et al., 2008).

Novel Oligosaccharides for Food and Feed

The use of alternansucrase in producing novel oligosaccharides from substrates like gentiobiose, which include alpha-d-Glcp units, has been investigated. This research is significant for developing new sweeteners and improving the taste profiles of food products (Ĉoté, 2009).

Synthesis as Substrates for Enzyme Assays

The synthesis of alpha-D-Glcp-containing compounds for use in alpha-glucosidase I enzyme assays has been reported. This research aids in developing substrates for evaluating enzyme activity and potential inhibitors (Scaman et al., 1996).

Future Directions

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBCRLIOSBQLHS-UJDJLXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101115217 | |

| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp | |

CAS RN |

13264-95-4 | |

| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13264-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)